3-Ethoxy-4-nitrobenzoic acid
Overview
Description
3-Ethoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the third position and a nitro group at the fourth position
Scientific Research Applications
3-Ethoxy-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reference material in various analytical techniques.
Mechanism of Action
Target of Action
Nitro compounds, such as 3-ethoxy-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . They are often involved in various chemical reactions, including Suzuki–Miyaura (SM) cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of sm cross-coupling, the reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that nitro compounds can participate in various chemical reactions and potentially affect multiple biochemical pathways .
Result of Action
The compound’s involvement in reactions like sm cross-coupling suggests that it could play a role in the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins The nitro group in this compound is known to participate in redox reactions, which can influence the activity of enzymes that are sensitive to oxidative statesThis interaction can lead to the formation of reactive intermediates that may further interact with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the nitro group can lead to the generation of reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK pathway. This activation can result in changes in gene expression and alterations in cellular metabolism. Additionally, this compound can affect cell proliferation and apoptosis, depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For instance, the nitro group can undergo reduction to form reactive intermediates that can covalently modify enzyme active sites, thereby inhibiting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. In in vitro studies, the compound has been observed to maintain its activity over short periods, but prolonged exposure can result in decreased efficacy due to degradation. In in vivo studies, the long-term effects of this compound on cellular function have been noted, with some studies reporting changes in cellular metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components. These adverse effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its nitro and ethoxy groups. The compound can undergo reduction by nitroreductases to form amino derivatives, which can further participate in various biochemical reactions. Additionally, the ethoxy group can be hydrolyzed to form the corresponding alcohol, which can then enter other metabolic pathways. These transformations can affect metabolic flux and the levels of metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, organic anion transporters may play a role in the cellular uptake of this compound. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm or mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, the presence of certain functional groups on this compound can facilitate its localization to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-nitrobenzoic acid typically involves the nitration of 3-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reaction conditions are generally as follows:
Reactants: 3-Ethoxybenzoic acid, concentrated nitric acid, concentrated sulfuric acid
Temperature: 0-5°C
Reaction Time: 1-2 hours
The nitration reaction proceeds via the formation of a nitronium ion (NO2+), which acts as the electrophile and attacks the benzene ring to form the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improve yield. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon
Substitution: Sodium ethoxide, potassium tert-butoxide
Esterification: Methanol, ethanol, sulfuric acid as a catalyst
Major Products Formed
Reduction: 3-Ethoxy-4-aminobenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Esterification: Methyl 3-ethoxy-4-nitrobenzoate, ethyl 3-ethoxy-4-nitrobenzoate
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3-nitrobenzoic acid
- 3-Methoxy-4-nitrobenzoic acid
- 4-Methoxy-3-nitrobenzoic acid
- 3-Nitrobenzoic acid
Comparison
3-Ethoxy-4-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the ethoxy group at the third position can increase the electron density on the benzene ring, making it more reactive towards electrophiles compared to 3-nitrobenzoic acid.
Properties
IUPAC Name |
3-ethoxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPRGHWABASJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625461 | |
Record name | 3-Ethoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-32-4 | |
Record name | 3-Ethoxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367501-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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